molecular formula C8H8ClNO2 B8423697 3-Chloro-5-(hydroxymethyl)benzamide CAS No. 917388-37-5

3-Chloro-5-(hydroxymethyl)benzamide

Cat. No.: B8423697
CAS No.: 917388-37-5
M. Wt: 185.61 g/mol
InChI Key: ZTFBLESJKZUXHC-UHFFFAOYSA-N
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Description

3-Chloro-5-(hydroxymethyl)benzamide is a benzamide derivative characterized by a chlorine substituent at the 3-position and a hydroxymethyl (–CH$_2$OH) group at the 5-position of the benzene ring.

Properties

CAS No.

917388-37-5

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

3-chloro-5-(hydroxymethyl)benzamide

InChI

InChI=1S/C8H8ClNO2/c9-7-2-5(4-11)1-6(3-7)8(10)12/h1-3,11H,4H2,(H2,10,12)

InChI Key

ZTFBLESJKZUXHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)Cl)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key benzamide derivatives, emphasizing substituent differences and their implications:

Compound Name Substituents (Benzamide Ring) Attached Group/Chain Molecular Weight Primary Application Key Metabolic Pathways
3-Chloro-5-(hydroxymethyl)benzamide 3-Cl, 5-CH$_2$OH None (base structure) ~185.6* Not explicitly stated Likely hydroxylation/oxidation
Fluopicolide 2,6-dichloro 3-chloro-5-(trifluoromethyl)pyridine 409.6 Fungicide (oomycetes) Cleavage to 2,6-dichlorobenzamide (M-01) and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (M-02)
Fluopyram 2-(trifluoromethyl) 3-chloro-5-(trifluoromethyl)pyridinyl ethyl 396.7 Fungicide/Nematicide Cleavage to 2-trifluoromethyl benzamide and pyridine-acetic/picolinic acids
3-Chloro-4-ethoxy-5-fluorobenzamide 3-Cl, 4-OCH$2$CH$3$, 5-F None ~217.6 Pharmaceutical intermediate Not specified
3-Chloro-N-(2-methyl-3-oxo-thiadiazol-5-yl)benzamide 3-Cl 2-methyl-3-oxo-thiadiazole ~255.7 Not specified Cyclization or thiadiazole degradation

*Calculated based on molecular formula C$8$H$7$ClNO$_2$.

Key Observations:
  • Metabolic Stability : Fluopicolide and fluopyram undergo rapid cleavage into simpler metabolites (e.g., M-01, M-02), whereas the hydroxymethyl group may favor oxidation to carboxylic acid derivatives, increasing water solubility for excretion .
  • Biological Activity : Trifluoromethyl and pyridine groups in fluopicolide/fluopyram enhance binding to fungal targets (e.g., succinate dehydrogenase in fluopyram), while the hydroxymethyl group’s role remains unexplored .

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